4-Bromothiophene-2-carbothioamide
Overview
Description
4-Bromothiophene-2-carbothioamide is an organic compound with a molecular weight of 222.13 g/mol . It is a solid, odorless crystalline substance that is used in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of 4-Bromothiophene-2-carbothioamide is C5H4BrNS2 . Unfortunately, the specific structural details or the 3D structure of this compound are not provided in the available resources.Physical And Chemical Properties Analysis
4-Bromothiophene-2-carbothioamide is a solid, odorless crystalline substance. It has a molecular weight of 222.13 g/mol and a molecular formula of C5H4BrNS2 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Applications : 4-Bromothiophene-2-carbothioamide serves as an intermediate in the synthesis of biologically active compounds, such as in the rapid synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, an important intermediate for various compounds like febuxostat (Wang et al., 2016).
- Photophysical Properties : This compound has been used to prepare fluorescent aryl-substituted thiophene derivatives, showing potential as functional materials for organic light-emitting diodes. Its UV-Vis absorption and photoluminescent spectra were extensively studied, highlighting its relevance in the field of material science (Xu & Yu, 2011).
Material Science Applications
- Electronic and Photonic Materials : The study of its photophysical properties indicates potential applications in developing new materials for electronic and photonic devices. The synthesis and photophysical characterization of novel 4-Aryl Substituted Thiophene Derivatives, derived from 4-Bromothiophene-2-carbothioamide, underscore its importance in this domain (Xu & Yu, 2011).
Chemical Synthesis and Catalysis
- Catalytic Applications : The compound plays a role in catalytic and stoichiometric processes, as observed in studies focusing on the synthesis of less accessible bromothiophenes and bromobithiophenes. These processes involve palladium-catalyzed hydrodebromination, demonstrating the compound's significance in chemical synthesis and catalysis (Xie et al., 1998).
Potential Biological Applications
- Antimicrobial Activity : Although information related to drug use and dosage is excluded, it's worth mentioning that derivatives of 4-Bromothiophene-2-carbothioamide, like 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, have shown promising antibacterial and antifungal activities. This indicates potential applications in the development of new antimicrobial agents (Sharma et al., 2022).
Safety And Hazards
4-Bromothiophene-2-carbothioamide should be handled with care. It is advised to avoid getting it in eyes, on skin, or on clothing. It should be used only under a chemical fume hood. Protective equipment/face protection should be worn while handling it. It should not be breathed in or ingested. If swallowed, immediate medical assistance should be sought .
properties
IUPAC Name |
4-bromothiophene-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNS2/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTSBNPWZRWXBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromothiophene-2-carbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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